molecular formula C13H14F3N3S B12240183 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12240183
M. Wt: 301.33 g/mol
InChI Key: QPLOQFSKYUOUKO-UHFFFAOYSA-N
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Description

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with 1-(2,2,2-trifluoroethyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to its potential antipsychotic effects . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14F3N3S

Molecular Weight

301.33 g/mol

IUPAC Name

3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C13H14F3N3S/c14-13(15,16)9-18-5-7-19(8-6-18)12-10-3-1-2-4-11(10)20-17-12/h1-4H,5-9H2

InChI Key

QPLOQFSKYUOUKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NSC3=CC=CC=C32

Origin of Product

United States

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